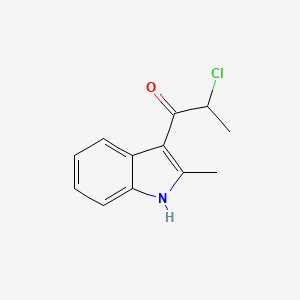

2-chloro-1-(2-methyl-1H-indol-3-yl)propan-1-one

Description

2-Chloro-1-(2-methyl-1H-indol-3-yl)propan-1-one (CAS: 33468-36-9) is a halogenated indole derivative characterized by a 2-methylindole core substituted with a chlorinated propanone chain at the 3-position. Its molecular formula is C₁₂H₁₂ClNO (molecular weight: 221.68 g/mol), and it serves as a key intermediate in pharmaceutical and agrochemical synthesis. The compound’s reactivity is influenced by the electron-withdrawing chloro group and the aromatic indole system, making it valuable for functionalization and heterocyclic chemistry .

Properties

IUPAC Name |

2-chloro-1-(2-methyl-1H-indol-3-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-7(13)12(15)11-8(2)14-10-6-4-3-5-9(10)11/h3-7,14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXOTSLMVCSSMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731003-87-5 | |

| Record name | 2-chloro-1-(2-methyl-1H-indol-3-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(2-methyl-1H-indol-3-yl)propan-1-one typically involves the chlorination of 1-(2-methyl-1H-indol-3-yl)-propan-1-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position. Common reagents used in this process include thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(2-methyl-1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an indole derivative with an amino group, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

2-chloro-1-(2-methyl-1H-indol-3-yl)propan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-1-(2-methyl-1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context and the target molecules .

Comparison with Similar Compounds

2-Chloro-1-(2-methyl-1H-indol-3-yl)-ethanone (CAS: 38693-08-2)

2-Chloro-1-(3-chlorophenyl)propan-1-one (CAS: 34841-41-3)

- Molecular Formula : C₉H₇Cl₂O

- Molecular Weight : 207.06 g/mol

- Key Differences : Replaces the indole ring with a dichlorophenyl group, altering electronic properties (increased lipophilicity).

- Safety : Classified as hazardous due to chlorinated aromaticity; requires strict handling protocols .

Substituents on the Indole Ring

2-Chloro-1-(1H-indol-3-yl)propan-1-one (CAS: 17380-07-3)

2-Chloro-1-[1-(2-methoxyethyl)-2-methyl-1H-indol-3-yl]-ethanone (CAS: 883547-18-0)

- Molecular Formula: C₁₄H₁₆ClNO₂

- Molecular Weight : 265.74 g/mol

- Key Differences : Addition of a methoxyethyl group at the indole nitrogen enhances solubility in organic solvents.

- Properties : Predicted boiling point of 416°C, indicative of high thermal stability .

Functional Group Modifications

3-(Dimethylamino)-2-methyl-1-(1-methylindol-3-yl)propan-1-one (CAS: 92648-11-8)

3-(4-Chlorophenyl)-2-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-(naphthalen-2-yl)propan-1-one

- Molecular Formula: C₂₈H₂₂ClNO₂

- Molecular Weight : 462.12 g/mol

- Key Differences : Extended aromatic system (naphthalene) and hydroxyl group improve π-π stacking interactions, yielding a semi-solid state at room temperature.

- Synthesis : Achieved 86% yield via β-cyclodextrin-mediated biomimetic synthesis .

Metyrapone (CAS: Not provided)

- Structure : 2-Methyl-1,2-di(pyridin-3-yl)propan-1-one

- Key Differences : Pyridine rings replace the indole system, enabling cytochrome P450 inhibition.

- Applications: Clinically used to diagnose adrenal insufficiency .

FARYDAK® (Panobinostat Lactate)

- Relevant Substructure : Contains a 2-methylindole moiety linked to a hydroxamate group.

- Key Differences : Complex pharmacophore design for histone deacetylase (HDAC) inhibition.

- Applications : FDA-approved for multiple myeloma therapy .

Biological Activity

2-Chloro-1-(2-methyl-1H-indol-3-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound this compound is characterized by its indole structure, which is commonly associated with various biological activities. The synthesis typically involves the reaction of 2-methylindole with appropriate chlorinated reagents under controlled conditions to yield the desired product.

In Vitro Studies

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated various derivatives for their minimum inhibitory concentration (MIC) against common pathogens. The results indicated that some derivatives had MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |

|---|---|---|---|

| 7b | 0.22 | 0.25 | Highly active |

| Ciprofloxacin | Varies | Varies | Control |

These compounds also showed a significant reduction in biofilm formation, indicating their potential as therapeutic agents against biofilm-associated infections.

Hemolytic Activity

The hemolytic activity of these derivatives was assessed to determine their toxicity. The results indicated low hemolytic activity (% lysis ranging from 3.23 to 15.22%), suggesting that these compounds are relatively safe for use in therapeutic applications .

Anticancer Activity

Recent studies have explored the cytotoxic effects of this compound derivatives on various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The IC50 values for these compounds varied significantly across different cell lines, indicating selective toxicity.

| Cell Line | IC50 (μM) | Effectiveness |

|---|---|---|

| MCF-7 | 12.41 | Moderate |

| HCT-116 | 9.71 | High |

| HepG2 | 20.19 | Low |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in the S phase, highlighting the potential for these compounds in cancer therapy .

The biological activity of this compound is attributed to its interaction with specific biological targets:

- DNA Gyrase Inhibition : Some derivatives have been shown to inhibit DNA gyrase with IC50 values between 12.27–31.64 μM, which is crucial for bacterial DNA replication .

- Dihydrofolate Reductase (DHFR) Inhibition : The same derivatives exhibited inhibition of DHFR with IC50 values ranging from 0.52–2.67 μM, further supporting their antimicrobial potential .

Case Studies

A notable case study involved the evaluation of a derivative's effect on MCF-7 cells, where it was observed that treatment led to increased levels of lactate dehydrogenase (LDH), indicating cell membrane damage and cytotoxicity . This study underscored the importance of further investigating the structure–activity relationship (SAR) to optimize efficacy while minimizing toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.